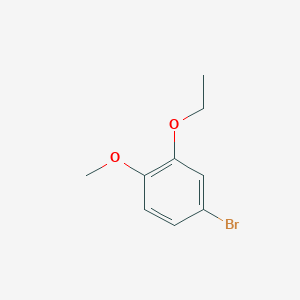

4-溴-2-乙氧基-1-甲氧基苯

描述

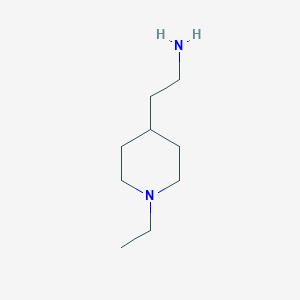

The compound of interest, 4-Bromo-2-ethoxy-1-methoxybenzene, is a brominated methoxybenzene derivative. Methoxybenzenes, also known as anisoles, are a class of organic compounds characterized by a methoxy group (-OCH3) attached to a benzene ring. These compounds are ubiquitous in the environment and can be synthesized through various chemical reactions, including bromination and nucleophilic substitution .

Synthesis Analysis

The synthesis of related brominated methoxybenzenes typically involves halogenation reactions. For instance, the synthesis of Methyl 4-Bromo-2-methoxybenzoate, a compound with a similar structure, was achieved starting from 4-bromo-2-fluorotoluene. This process included steps such as bromination, hydrolysis, cyanidation, methoxylation, and esterification, resulting in a final product with a yield of about 47% and a purity of 99.8% . Although the exact synthesis of 4-Bromo-2-ethoxy-1-methoxybenzene is not detailed in the provided papers, similar methodologies could potentially be applied.

Molecular Structure Analysis

The molecular structure of brominated methoxybenzenes is characterized by the presence of a bromine atom and methoxy groups attached to a benzene ring. The structure of these compounds can influence their reactivity and physical properties. For example, in a structurally related compound, 2-Amino-4-(4-bromophenyl)-6-methoxy-4H-benzo[h]chromene-3-carbonitrile, the bromobenzene ring is almost perpendicular to the fused-ring system, which could affect its reactivity and interactions in the crystal .

Chemical Reactions Analysis

Brominated methoxybenzenes can undergo various chemical reactions, including nucleophilic substitution. For example, Bromobenzo[1,2-c;3,4-c']bis[1,2,5]thiadiazole reacted with nucleophiles to yield alkoxy-, propylthio-, and amino-substituted derivatives. Additionally, the reduction of hydroxy and methoxy derivatives led to the formation of benzenetetraamine derivatives . The presence of a bromine atom in these compounds makes them susceptible to further functionalization through nucleophilic attack.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated methoxybenzenes are influenced by the substituents on the benzene ring. These properties include solubility, melting and boiling points, and reactivity. For instance, Tris(5-bromo-2-methoxyphenyl)bismuth bisbenzenesulfonate solvate with toluene was synthesized and its crystal structure was analyzed, revealing bismuth atoms with a trigonal bipyramidal coordination. The intramolecular contacts between bismuth and oxygen atoms of methoxy and sulfonate groups were noted, which could affect the compound's solubility and stability .

科学研究应用

有机合成中的自由基环化

Esteves等人(2007年)的研究表明,包括与4-溴-2-乙氧基-1-甲氧基苯相关的各种溴醚在受控电位还原条件下,通过镍(I)四甲基环戊二烯催化,可高产率合成四氢呋喃衍生物。这一过程在有机化合物的合成中具有重要意义(Esteves, Ferreira, & Medeiros, 2007)。

在卤水合物形成中的作用

Niknam和Nasehi(2002年)探讨了4-溴-2-乙氧基-1-甲氧基苯衍生物作为催化剂在环氧化物与碘和溴元素的环开反应中的应用。这一过程有效地产生邻位碘醇和溴醇,突显了该化合物在合成化学中的实用性(Niknam & Nasehi, 2002)。

手性液晶的合成

Bertini等人(2003年)研究了伪葡糖与由溴甲氧基苯衍生的格氏试剂的反应,包括类似于4-溴-2-乙氧基-1-甲氧基苯的化合物。这项研究对手性液晶的合成具有重要意义,展示了该化合物在先进材料科学中的应用(Bertini, Perrin, Sinou, Thozet, & Vill, 2003)。

分子开关研究

Balema等人(2019年)对分子转子的研究中使用了1-溴-4-甲氧基苯衍生物,揭示了单分子水平上分子运动动力学的见解。这项研究展示了该化合物在纳米技术和分子工程中的相关性(Balema et al., 2019)。

环境分析

Führer和Ballschmiter(1998年)对海洋对流层中的卤代甲氧基苯,包括4-溴-2-乙氧基-1-甲氧基苯衍生物,进行了研究,提供了有关它们生物源性和人为起源的见解。这项研究对环境科学和理解大气化学至关重要(Führer & Ballschmiter, 1998)。

合成官能化烷氧胺引发剂

Miura等人(1999年)对使用溴苯基烷氧胺衍生物合成官能化烷氧胺引发剂进行了研究。这项研究在聚合物化学和材料科学领域具有重要意义(Miura, Hirota, Moto, & Yamada, 1999)。

属性

IUPAC Name |

4-bromo-2-ethoxy-1-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrO2/c1-3-12-9-6-7(10)4-5-8(9)11-2/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWHVUIQBSPEWNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10617906 | |

| Record name | 4-Bromo-2-ethoxy-1-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10617906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-2-ethoxy-1-methoxybenzene | |

CAS RN |

52849-52-2 | |

| Record name | 4-Bromo-2-ethoxy-1-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10617906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Bromobenzo[D]oxazole](/img/structure/B1288781.png)